![molecular formula C8H6F3NO B3428332 2,2,2-Trifluoroacetophenone oxime CAS No. 67655-83-8](/img/structure/B3428332.png)
2,2,2-Trifluoroacetophenone oxime
Overview
Description
“2,2,2-Trifluoroacetophenone oxime” is a chemical compound with the molecular formula C8H6F3NO. It is derived from 2,2,2-Trifluoroacetophenone, which is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
Synthesis Analysis
2,2,2-Trifluoroacetophenone is used in the synthesis of many pharmaceuticals . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetophenone has been investigated using Density Functional Theory . The geometrical parameters, frontier molecular orbitals, molecular electrostatic potential surface, and simulated infrared spectrum are reported .Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes . Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .Physical And Chemical Properties Analysis
2,2,2-Trifluoroacetophenone has a refractive index of 1.458, a boiling point of 165-166 °C, and a density of 1.24 g/mL at 25 °C .Scientific Research Applications
Organocatalyst for Epoxidation of Alkenes
2,2,2-Trifluoroacetophenone oxime is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes . Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .
Oxidation of Tertiary Amines and Azines
This compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . This application is significant in the field of organic synthesis where the oxidation of amines and azines is a common reaction.
Synthesis of Fluorinated Polymers
2,2,2-Trifluoroacetophenone oxime has been used in the synthesis of new fluorinated polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties, making them useful in various industrial applications.
Mechanism of Action
Target of Action
It is known that the compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .
Mode of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines to n-oxides . This process involves the transfer of an oxygen atom from the catalyst to the substrate, resulting in the formation of N-oxides.
Biochemical Pathways
Given its role as an organocatalyst in the oxidation of tertiary amines and azines, it likely plays a role in the metabolism of these compounds .
Result of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines, resulting in the formation of n-oxides . This could potentially alter the activity of these compounds and affect cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoroacetophenone oxime. For example, the synthesis of 2,2,2-Trifluoroacetophenone involves a reaction at -40℃ , suggesting that low temperatures may be necessary for its stability or activity. Additionally, the presence of strong acids or bases could potentially affect its activity or stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWYJVGKNCDJJ-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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